What are the physicochemical properties of (R)-3-amino-2-methyl-butan-2-ol hydrochloride
What are the physicochemical properties of (R)-3-amino-2-methyl-butan-2-ol hydrochloride
The Physicochemical and Synthetic Profile of (R)-3-Amino-2-methylbutan-2-ol Hydrochloride: A Critical Scaffold in Modern Medicinal Chemistry
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal chiral building blocks for complex drug discovery programs. Among the myriad of available synthons, (R)-3-amino-2-methylbutan-2-ol hydrochloride (CAS: 157769-82-9) stands out as a highly versatile, stereochemically pure 1,2-amino alcohol[1].
This technical guide bypasses superficial summaries to provide an in-depth, mechanistic exploration of this compound. We will dissect its physicochemical properties, the causality behind its synthetic workflows, and its structural utility in advanced pharmacological applications, such as kinase inhibition and G-protein-coupled receptor (GPCR) allosteric modulation.
Physicochemical Landscape and Structural Analytics
The structural architecture of (R)-3-amino-2-methylbutan-2-ol hydrochloride features a primary amine adjacent to a tertiary alcohol, with a defined (R)-configuration at the C3 chiral center[1].
In drug design, the free base form of amino alcohols is notoriously prone to oxidation and can exhibit challenging hygroscopic behavior. By isolating the compound as a hydrochloride salt, we achieve a self-validating system of stability: the protonated amine prevents oxidative degradation, significantly enhances aqueous solubility for biological assays, and improves handling characteristics during high-throughput screening.
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | (3R)-3-amino-2-methylbutan-2-ol; hydrochloride |
| CAS Registry Number | 157769-82-9 |
| Molecular Formula | C₅H₁₄ClNO (C₅H₁₃NO · HCl) |
| Molecular Weight | 139.62 g/mol |
| Topological Polar Surface Area (TPSA) | 46.3 Ų |
| Physical Form | Off-white solid / crystalline powder |
| Solubility | Highly soluble in H₂O and polar organic solvents (MeOH, DMSO) |
| Stereochemistry | (R)-enantiomer |
Data synthesized from PubChem and commercial reference standards[1].
De Novo Synthesis and Stereochemical Control
When synthesizing chiral amino alcohols, relying on late-stage chiral resolution is inefficient and severely impacts yield. The most robust approach utilizes the "chiral pool"—specifically, starting from D-alanine. This inherently locks in the (R)-configuration at the C3 position from step one[2].
Mechanistic Rationale
The core transformation requires converting the carboxylic acid of D-alanine into a tertiary alcohol via a Grignard addition. However, Grignard reagents (like methylmagnesium bromide) are highly basic and nucleophilic. If the primary amine is left unprotected, the Grignard reagent will simply deprotonate the amine, quenching the reagent and halting the reaction. Therefore, transient N-Boc protection is an absolute requirement[2].
Step-by-Step Synthetic Protocol
Note: This protocol incorporates in-process controls to ensure a self-validating workflow.
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Esterification:
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Suspend D-alanine (1.0 eq) in anhydrous methanol at 0 °C.
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Dropwise, add thionyl chloride (SOCl₂, 1.5 eq). The generation of HCl in situ catalyzes the formation of the methyl ester.
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Warm to room temperature and stir for 12 hours. Concentrate under vacuum to yield D-alanine methyl ester hydrochloride.
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N-Boc Protection:
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Dissolve the intermediate in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (Et₃N, 2.5 eq) to neutralize the salt, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)[2].
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Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms complete protection.
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Grignard Addition (Gem-Dimethyl Formation):
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Dissolve the Boc-protected ester in anhydrous THF under an inert argon atmosphere at 0 °C.
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Slowly add Methylmagnesium bromide (MeMgBr, 3.0 eq). The excess is required because the first equivalent reacts with the ester to form a ketone, and the second equivalent attacks the ketone to form the tertiary alcohol[2].
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Quench carefully with saturated aqueous NH₄Cl and extract with ethyl acetate.
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Deprotection and Salt Formation:
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Dissolve the purified tertiary alcohol in DCM. Add a solution of 4M HCl in dioxane (or TFA followed by HCl exchange) at 0 °C[2][3].
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Stir until gas evolution (CO₂ and isobutylene) ceases.
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Precipitate the final product, (R)-3-amino-2-methylbutan-2-ol hydrochloride, using cold diethyl ether and filter.
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Workflow for the de novo synthesis of (R)-3-amino-2-methylbutan-2-ol HCl from D-alanine.
Pharmacophore Utility in Targeted Drug Discovery
The true value of (R)-3-amino-2-methylbutan-2-ol lies in its spatial geometry. The 1,2-amino alcohol motif provides a dense array of hydrogen bond donors and acceptors, while the gem-dimethyl group introduces a localized, bulky hydrophobic vector[4].
Application 1: mGlu5 Positive Allosteric Modulators (PAMs)
In the development of CNS therapeutics, highly selective allosteric modulators are preferred over orthosteric agonists to prevent seizure-inducing off-target effects. (R)-3-amino-2-methylbutan-2-ol is the critical chiral amine used to synthesize ML273 (VU0424465) , a potent mGlu5 PAM[2][3]. When coupled with an acetylenic picolinic acid via HATU-mediated amide bond formation, the resulting compound exhibits exquisite binding affinity. The tertiary alcohol of our scaffold acts as a critical hydrogen bond donor within the transmembrane allosteric pocket of the GPCR, amplifying the receptor's response to endogenous glutamate[2].
Mechanism of mGlu5 positive allosteric modulation utilizing the amino alcohol scaffold.
Application 2: Kinase Inhibitors (AXL Targeting)
Beyond GPCRs, this compound is utilized in the oncology space for synthesizing pyrimidine and triazine-based AXL kinase inhibitors[5]. AXL is a receptor tyrosine kinase implicated in tumor resistance mechanisms. The amino alcohol moiety is grafted onto the inhibitor core to interact directly with the solvent-exposed hinge region of the kinase, optimizing both target residence time and pharmacokinetic solubility[5].
Analytical Characterization and Quality Assurance
To ensure the integrity of the synthesized or procured (R)-3-amino-2-methylbutan-2-ol hydrochloride, rigorous spectroscopic validation is mandatory before integration into downstream libraries.
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Nuclear Magnetic Resonance (¹H NMR): The hallmark of successful Grignard addition is a distinct singlet integrating to 6 protons (~1.20 ppm), representing the gem-dimethyl group. The chiral methine proton (C3) will appear as a complex multiplet due to coupling with the adjacent methyl group and the amine protons.
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Mass Spectrometry (LC-MS): Using Electrospray Ionization (ESI+), the free base will present a strong [M+H]⁺ peak at m/z 104.1[2].
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Chiral HPLC: It is imperative to run the compound through a chiral stationary phase (e.g., Chiralcel OD-H) against a racemic standard. This ensures that no racemization occurred during the harsh basic conditions of the Grignard reaction, confirming an enantiomeric excess (ee) of >98%.
Sources
- 1. (R)-3-amino-2-methyl-butan-2-ol hydrochloride | C5H14ClNO | CID 73424806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): discovery of 5-((3-fluorophenyl)ethynyl)-N-(3-methyloxetan-3-yl)picolinamide (ML254) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Selective Allosteric Agonist of mGlu5 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. WO2016097918A1 - Pyrimidine and triazine derivatives and their use as axl inhibitors - Google Patents [patents.google.com]
